N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline
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Overview
Description
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyethylidene group, a phosphonooxy group, and a norvaline backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline typically involves the reaction of norvaline with phosphonooxy and hydroxyethylidene reagents under controlled conditions. The reaction is often carried out in an aqueous medium to facilitate the formation of the desired product. The use of catalysts such as 1-hydroxyethylidene-1,1-diphosphonic acid can enhance the efficiency of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline involves its interaction with specific molecular targets and pathways. The hydroxyethylidene and phosphonooxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in scale inhibition and as a catalyst in organic synthesis.
Etidronic acid: A bisphosphonate used in medicine for bone resorption inhibition.
Iron(II) (1-Hydroxyethylidene)diphosphonate:
Uniqueness
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
837431-11-5 |
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Molecular Formula |
C7H12NO8P |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
2-acetamido-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15) |
InChI Key |
FCVIHFVSXHOPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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